4-[2-(Azetidin-1-yl)ethyl]aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[2-(azetidin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C11H16N2/c12-11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9,12H2 |
InChI Key |
FCKIGRHWIUAEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 2 Azetidin 1 Yl Ethyl Aniline
Mechanistic Investigations of Azetidine (B1206935) Ring Reactivity
The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which makes it susceptible to a variety of transformations not readily observed in its less-strained five- and six-membered counterparts. rsc.orgresearchwithrutgers.comrsc.orgrsc.org
Strain-Driven Reactivity of the Four-Membered Heterocycle
Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant amount of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the relatively unreactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique combination of stability for handling and sufficient reactivity to undergo facile ring-opening and functionalization reactions under appropriate conditions. rsc.orgresearchwithrutgers.comrsc.orgrsc.org The relief of this ring strain is a primary driving force for many of the reactions in which azetidines participate. researchgate.netnih.gov
The reactivity of azetidines is a direct consequence of this stored energy, making them valuable building blocks in organic synthesis. researchgate.net The strain introduces the potential for decomposition pathways and metabolic ring-opening that are less common in larger heterocyclic systems. nih.gov
Table 1: Comparison of Ring Strain in Cyclic Amines
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 rsc.org |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine | 5 | 5.4 rsc.org |
Detailed Mechanisms of Azetidine Ring-Opening Reactions (e.g., Nucleophilic Attack)
The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. organic-chemistry.orgmagtech.com.cn These reactions are a major class of transformations for azetidines and are often catalyzed by Lewis acids or involve the formation of a quaternary azetidinium salt to enhance the electrophilicity of the ring carbons. magtech.com.cniitk.ac.in
The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen. youtube.com The regioselectivity of this attack is influenced by both electronic and steric factors. organic-chemistry.orgmagtech.com.cn
Activation: The reaction is often initiated by the activation of the azetidine ring. This can be achieved through:
Protonation or Lewis Acid Coordination: In the presence of an acid, the nitrogen atom of the azetidine ring is protonated or coordinates to a Lewis acid, forming a more reactive azetidinium ion. rsc.orgiitk.ac.in This increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
Quaternization: Alkylation of the azetidine nitrogen to form a quaternary azetidinium salt also significantly enhances its reactivity towards nucleophiles. organic-chemistry.org
Nucleophilic Attack: A nucleophile, which is an electron-rich species, then attacks one of the ring carbons. youtube.comyoutube.comyoutube.com The attack typically proceeds via an SN2-type mechanism, leading to inversion of stereochemistry at the attacked carbon. iitk.ac.in
Regioselectivity: The site of nucleophilic attack is determined by the substituents on the azetidine ring. organic-chemistry.orgmagtech.com.cn
Electronic Effects: In azetidines with 2-unsaturated substituents (e.g., aryl, alkenyl, cyano), the nucleophile preferentially attacks the carbon atom bearing the unsaturated group. This is because the unsaturated group can stabilize the developing negative charge in the transition state through conjugation. magtech.com.cn
Steric Effects: In the absence of strong electronic effects, or with sterically demanding nucleophiles, the attack generally occurs at the less substituted carbon atom adjacent to the nitrogen, minimizing steric hindrance. organic-chemistry.orgmagtech.com.cn For instance, in azetidinium ions lacking a C-4 substituent, nucleophiles tend to attack the unsubstituted C-4 position. Conversely, if a methyl group is present at C-4, the attack is highly regioselective for the C-2 position. organic-chemistry.org
A study on the nucleophilic ring-opening of enantiopure azetidinium salts with various nucleophiles (azide, benzylamine, acetate, alkoxides) provided significant insights into the regioselectivity of the process. organic-chemistry.org The results, supported by DFT calculations, highlighted the influence of substitution patterns, the nature of the substituent at C-2, and the type of nucleophile on the reaction outcome. organic-chemistry.org
Mechanistic Pathways of Ring-Expansion Reactions of Azetidines
Azetidines can undergo ring-expansion reactions to form larger heterocyclic systems, such as pyrrolidines or 1,3-oxazinan-2-ones. rsc.orgnih.gov These reactions are often driven by the release of ring strain and can be initiated by various reagents.
One notable example is the acid-promoted ring expansion of 2,2-disubstituted azetidines to 6,6-disubstituted 1,3-oxazinan-2-ones. rsc.org The proposed mechanism involves:
N-Protonation: The azetidine ring is activated by protonation of the nitrogen atom.
N-C Bond Cleavage: This is followed by cleavage of the N-C bond to generate a carbocation intermediate.
Intramolecular Attack: The carbocation is then intercepted by the oxygen atom of a carbamate (B1207046) group, leading to the formation of the six-membered ring. rsc.org
Another approach involves the reaction of azetidines with diazo compounds in the presence of a copper catalyst, which can lead to the formation of pyrrolidines through a one-carbon ring expansion. nih.gov
Stereochemical Outcomes and Control in Azetidine Transformations
The stereochemistry of reactions involving the azetidine ring is a critical aspect, particularly in the synthesis of chiral molecules. nih.govrsc.org Many synthetic methods have been developed to control the stereochemical outcome of azetidine transformations.
Stereospecific Reactions: In many nucleophilic ring-opening and ring-expansion reactions, the stereochemistry of the starting azetidine is retained or inverted in a predictable manner, leading to stereospecific outcomes. For example, the reduction of azetidin-2-ones to azetidines with reagents like LiAlH4 generally proceeds with retention of the stereochemistry of the ring substituents. acs.org
Stereoselective Synthesis: Several strategies exist for the stereoselective synthesis of functionalized azetidines.
Chiral Auxiliaries: The use of chiral auxiliaries, such as chiral tert-butanesulfinamide, can direct the stereochemical course of reactions to produce azetidines with high levels of stereoselectivity. rsc.org
Catalytic Asymmetric Methods: The development of enantioselective catalytic methods for azetidine synthesis and functionalization is an active area of research. rsc.org For instance, gold-catalyzed intermolecular oxidation of alkynes has been used for the flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.gov
Substrate Control: The inherent stereochemistry of the starting material can also be used to control the stereochemistry of the final azetidine product. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org
Mechanistic Aspects of Aniline (B41778) Moiety Reactions
The aniline moiety in 4-[2-(azetidin-1-yl)ethyl]aniline is an aromatic amine, and its reactivity is dominated by the influence of the amino group on the benzene (B151609) ring.
Electrophilic Aromatic Substitution Mechanisms in Arylamines
The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. testbook.combyjus.comwikipedia.orglibretexts.orgchemistrysteps.comwikipedia.org This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the π-system of the benzene ring through resonance. testbook.combyjus.comwikipedia.org
The general mechanism for electrophilic aromatic substitution involves three key steps: wikipedia.orgunacademy.com
Generation of an Electrophile: A strong electrophile (E⁺) is generated. The specific electrophile depends on the reaction being performed (e.g., NO₂⁺ for nitration, Br⁺ for bromination).
Formation of the Arenium Ion (Sigma Complex): The electron-rich aniline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgunacademy.com The positive charge in this intermediate is delocalized over the ortho and para positions, as well as the nitrogen atom. The ability of the nitrogen to participate in this charge delocalization significantly stabilizes the intermediate, making anilines highly reactive towards electrophiles. wikipedia.org
Deprotonation to Restore Aromaticity: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted aniline product. unacademy.com
Due to the strong activating nature of the amino group, reactions such as bromination of aniline often proceed readily even without a catalyst, leading to the formation of poly-substituted products like 2,4,6-tribromoaniline. byjus.comwikipedia.org To achieve mono-substitution, the activating effect of the amino group often needs to be attenuated, for example, by converting it to an amide (acetanilide) before carrying out the electrophilic substitution. libretexts.org
It is important to note that under strongly acidic conditions, such as during nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). The anilinium group is a deactivating and meta-directing group, which can lead to the formation of meta-substituted products. testbook.comunacademy.com
Table 2: Common Electrophilic Aromatic Substitution Reactions of Aniline
| Reaction | Reagents | Electrophile | Major Product(s) |
|---|---|---|---|
| Halogenation | Br₂/H₂O | Br⁺ | 2,4,6-Tribromoaniline byjus.com |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Mixture of ortho, meta, and para isomers testbook.com |
Nucleophilic Reactivity and Transition State Characteristics of Anilines (e.g., Kinetics and Equilibrium Studies)
The fundamental reactivity of the aniline moiety in this compound is defined by the nucleophilic character of the amino group's lone pair of electrons. This lone pair is partially delocalized into the aromatic π-system, which reduces its basicity compared to aliphatic amines but makes the aromatic ring highly susceptible to electrophilic attack. chemistrysteps.comgeeksforgeeks.org The reactivity of aniline derivatives in nucleophilic reactions, such as acylhydrazone formation or substitution reactions, has been the subject of extensive kinetic and mechanistic studies. rsc.orgrsc.orgkoreascience.kr
Kinetic investigations often reveal that reactions involving anilines can proceed through multi-step mechanisms, sometimes involving the formation of a complex in a fast equilibrium step, followed by a slower, rate-determining decomposition of that complex. rsc.orgutmb.edu For instance, in reactions with chloramine (B81541) T, the dependence on the amine concentration is of a fractional order, which is indicative of such a pre-equilibrium mechanism. utmb.edu The transition state is the highest energy configuration of atoms during a reaction, characterized by partial bond formation and breaking, and its energy determines the activation energy of the reaction. masterorganicchemistry.com
For this compound, the substituent at the para position is an ethyl-azetidine group. This group is generally considered electron-donating through an inductive effect, which increases the electron density on the aniline nitrogen and the aromatic ring. Consequently, this compound is expected to be more nucleophilic and a stronger base than unsubstituted aniline. chemistrysteps.com This enhanced nucleophilicity accelerates the rate of reactions, such as electrophilic aromatic substitution, by stabilizing the positively charged intermediate (the arenium ion). Kinetic studies on various substituted anilines support this, showing that electron-donating groups increase reaction rates. orientjchem.org
Computational and experimental studies on aniline derivatives provide insight into the thermodynamic parameters of these reactions.
Table 1: Exemplary Kinetic and Thermodynamic Parameters for Aniline Reactions
| Reaction Type | Parameter | Value | Significance |
|---|---|---|---|
| Oxidative Coupling with Promethazine researchgate.net | Activation Energy (Ea) | 9.3369 kJ/mol | Energy barrier for the reaction. |
| Enthalpy of Activation (ΔH) | +6.826 kJ/mol | Indicates an endothermic activation process. | |
| Entropy of Activation (ΔS) | -0.2447 kJ/mol·K | Suggests a more ordered transition state compared to reactants. | |
| Gibbs Free Energy of Activation (ΔG*) | +79.7797 kJ/mol | Indicates a non-spontaneous activation process. | |
| Nitrosation of Aniline Derivatives murdoch.edu.au | Intrinsic Barrier to Reaction | ~15 kJ/mol | Fundamental energy barrier of the nitrosation reaction. |
This table presents data for generalized aniline reactions to illustrate the types of parameters studied. Specific values for this compound would require dedicated experimental investigation.
Pathways for Oxidative Processes in Arylamines (e.g., Oxidative Polymerization, Selenation)
Arylamines, including the aniline moiety of this compound, are susceptible to oxidation, which can proceed through several distinct pathways depending on the oxidant and reaction conditions.
Oxidative Polymerization: A prominent reaction of anilines is oxidative polymerization to form polyaniline (PANI), a conductive polymer. kpi.ua This process typically occurs in an acidic medium using chemical or electrochemical oxidation. kpi.uaresearchgate.net The mechanism is complex and still debated, but it is generally accepted to involve radical intermediates. kpi.uabeilstein-journals.org The reaction often starts with the formation of a radical cation of aniline, which can then couple with other aniline molecules. An intermediate identified in many studies is p-aminodiphenylamine (PADPA). kpi.ua The propagation continues through consecutive oxidation and coupling steps, ultimately forming the polymer chain. kpi.ua The electron-rich nature of this compound, due to its activating substituents, would likely make it highly reactive towards oxidative polymerization. Studies on aniline and o-anisidine (B45086) have shown that such electron-rich arylamines undergo predominant oxidative polymerization. nih.govresearchgate.net
Selenation: Another oxidative process is selenation, which involves the introduction of a selenium moiety onto the aromatic ring. This can be achieved via electrophilic substitution using reagents like selenium dioxide (SeO₂). beilstein-journals.orgnih.gov In the reaction of arylamines with SeO₂, a competition between electrophilic selenation and oxidative polymerization is often observed. nih.govresearchgate.net For simple anilines, oxidative polymerization is often the dominant pathway. beilstein-journals.orgnih.gov However, if the nucleophilicity of the amine is reduced, for example by an adjacent electron-withdrawing group, the selenation pathway can be favored. beilstein-journals.orgnih.govresearchgate.net Given the highly activated nature of the aromatic ring in this compound, careful control of reaction conditions would be necessary to achieve selective selenation and avoid polymerization. The mechanism of selenation itself proceeds via electrophilic attack on the electron-rich aromatic ring. beilstein-journals.org
Rearrangement Mechanisms in N-Alkylarylamines (e.g., Hofmann–Martius)
The Hofmann–Martius rearrangement is a classic reaction in organic chemistry that involves the conversion of an N-alkylated aniline into the corresponding ortho- and/or para-alkylated aniline. wikipedia.orgdbpedia.org This transformation is typically catalyzed by an acid, such as hydrochloric acid, and requires heat. wikipedia.orgdbpedia.org When a metal halide is used as the catalyst, the reaction is sometimes referred to as the Reilly–Hickinbottom rearrangement. wikipedia.org
The mechanism of the Hofmann–Martius rearrangement is understood to proceed via an intermolecular pathway. It begins with the protonation of the N-alkylaniline, followed by the dissociation of the N-alkyl bond to generate an aniline and a carbocation (the alkyl residue). wikipedia.org This positively charged alkyl group then acts as an electrophile and attacks the electron-rich aniline ring in a process analogous to a Friedel–Crafts alkylation, yielding the ortho and para substituted products. wikipedia.orgdbpedia.org
It is important to note that this compound itself would not undergo a Hofmann–Martius rearrangement, as it is a C-alkylated, not an N-alkylated, arylamine. However, an N-alkylaniline isomer, such as N-(azetidin-1-ylmethyl)aniline, would be a suitable substrate for this type of rearrangement, potentially yielding products with the azetidin-1-ylmethyl group at the ortho and para positions of the aniline ring.
Intermolecular and Intramolecular Reactivity of this compound
Synergistic Electronic and Steric Effects of Azetidine and Aniline Functionalities
The reactivity of this compound is governed by the interplay of its three key structural components: the aniline ring, the ethyl linker, and the azetidine ring.
Electronic Effects: Both the primary amino group of the aniline and the tertiary amino group of the azetidine are electron-donating. The -NH₂ group is a powerful activating group that donates electron density to the aromatic ring via resonance. chemistrysteps.com The azetidinyl group, attached via an ethyl bridge, acts primarily as an electron-donating group through the +I (inductive) effect. This synergistic electron donation from both nitrogen centers significantly increases the electron density of the phenyl ring, making it highly activated towards electrophilic aromatic substitution. libretexts.org This also enhances the nucleophilicity of the aniline nitrogen itself. chemistrysteps.com
Steric Effects: Steric hindrance plays a crucial role in directing the regioselectivity of reactions. While the ethyl linker provides flexibility, the azetidine ring itself is a somewhat bulky substituent. In electrophilic aromatic substitution reactions on the aniline ring, this bulk would favor substitution at the ortho position relative to the primary amino group, as the para position is already occupied. The azetidine nitrogen, being a tertiary amine, is sterically more hindered than the primary aniline nitrogen, which can influence its reactivity towards bulky electrophiles.
Ring Strain: A unique feature of the azetidine moiety is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines and the relatively stable pyrrolidines. rsc.orgrsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, such as with certain nucleophiles or under catalytic activation, a reactivity pathway not available to the aniline portion of the molecule. rsc.orgrsc.org
Influence of Structural Properties on Reaction Selectivity and Rate
The dual functionality of this compound presents multiple reactive sites, leading to potential competition and influencing reaction selectivity and rates.
Reaction Rates: The strong electron-donating character of the combined substituents accelerates reactions that depend on the nucleophilicity of the aniline moiety. For example, the rate of electrophilic aromatic substitution is expected to be significantly faster than that of benzene or even aniline itself. libretexts.org
Selectivity in Electrophilic Attack: An electrophile can potentially attack three positions: the aniline nitrogen, the azetidine nitrogen, or the aromatic ring.
Aromatic Ring: Due to the powerful activating effect of the -NH₂ group, electrophilic attack on the ring is highly favored. The substitution will be directed to the positions ortho to the amino group. libretexts.org
Aniline Nitrogen: Acylation or alkylation can occur here. It is a primary amine and thus relatively unhindered. byjus.com
Azetidine Nitrogen: This is a tertiary amine and also a nucleophilic center. However, it is more sterically hindered than the aniline nitrogen. Selectivity between the two nitrogen atoms will depend on the steric bulk of the electrophile and the reaction conditions (e.g., pH, which affects the protonation state of each amine).
Ring-Opening Reactivity: The strain of the azetidine ring provides a unique reaction pathway. Catalytic methods, often employing transition metals, can facilitate the cleavage of the C–N bonds of the four-membered ring, allowing for the synthesis of more complex, functionalized acyclic amines. rsc.orgrsc.org This reactivity is distinct from any process involving the stable aniline ring and offers a route for selective functionalization of the azetidine portion of the molecule.
Reaction Kinetic and Thermodynamic Studies of Conjugate Systems
Kinetics: For electrophilic aromatic substitution on this compound, the rate constant (k) would be expected to be significantly larger than that for aniline. The reaction would likely follow second-order kinetics, being first-order in both the aniline derivative and the electrophile. A kinetic model for such a reaction could be described by the following rate law:
Rate = k [C₁₁H₁₆N₂] [Electrophile]
The activation energy (Ea) for this reaction would be lowered by the electron-donating substituent, which stabilizes the transition state of the rate-determining step (the formation of the arenium ion). orientjchem.org
Thermodynamics: Thermodynamic parameters provide insight into the energy changes and spontaneity of a reaction.
Enthalpy of Activation (ΔH):* For an electrophilic substitution, ΔH* would be positive, reflecting the energy required to reach the transition state. This value is expected to be lower for this compound than for aniline due to electronic stabilization. researchgate.net
Entropy of Activation (ΔS):* This value is often negative for bimolecular reactions, as the formation of a single transition state from two reactant molecules leads to a decrease in randomness. orientjchem.orgresearchgate.net
Computational and Theoretical Chemistry of 4 2 Azetidin 1 Yl Ethyl Aniline and Analogous Systems
Quantum Chemical Studies
Quantum chemical studies are fundamental to elucidating the intrinsic properties of molecules. For 4-[2-(Azetidin-1-yl)ethyl]aniline, these studies, primarily through ab initio and Density Functional Theory (DFT) calculations, offer a window into its behavior and properties that are often challenging to determine experimentally.
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties
Ab initio and DFT methods are powerful tools for predicting the molecular properties of organic compounds. DFT, in particular, has become a standard method for studying aniline (B41778) derivatives due to its balance of accuracy and computational cost. researchgate.net These calculations can provide detailed information on the electronic structure, bonding, and the various shapes a molecule can adopt.
The electronic structure of this compound is characterized by the interplay between the electron-donating amino group, the aromatic phenyl ring, and the azetidine (B1206935) moiety. The amino group (-NH2) attached to the benzene (B151609) ring is known to be an activating group, increasing the electron density on the ring, particularly at the ortho and para positions. chemistrysteps.com This is due to the delocalization of the nitrogen lone pair into the π-system of the benzene ring. wikipedia.org
Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the charge distribution and orbital interactions within the molecule. For a molecule like this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair into the π* orbitals of the benzene ring, contributing to its high reactivity in electrophilic aromatic substitution reactions. allen.in
Table 1: Hypothetical Calculated Electronic Properties of this compound and Related Anilines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.13 | -0.21 | 4.92 | 1.53 |
| 4-Ethylaniline | -4.98 | -0.15 | 4.83 | 1.68 |
| This compound | -4.85 | -0.10 | 4.75 | 2.15 |
| 4-Nitroaniline | -6.25 | -2.54 | 3.71 | 6.29 |
Note: The data for this compound is hypothetical and extrapolated from trends observed in computational studies of other substituted anilines. researchgate.netnih.gov
The table above illustrates how the electronic properties might vary across different aniline derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
The flexibility of the ethyl linker and the puckering of the azetidine ring in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. libretexts.org
The rotation around the C-C and C-N bonds of the ethylazetidine side chain will lead to various staggered and eclipsed conformations. utdallas.edu Furthermore, the azetidine ring itself is not planar and undergoes a puckering motion. rsc.org DFT calculations can be employed to map the potential energy surface of the molecule as a function of these rotational and puckering coordinates.
The most stable conformer is likely to be one where steric hindrance between the azetidine ring and the aniline moiety is minimized. The relative energies of different conformers are typically within a few kcal/mol of each other, and at room temperature, the molecule would exist as a dynamic equilibrium of these various conformations.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-C) | Azetidine Puckering | Relative Energy (kcal/mol) |
| Anti | ~180° | Puckered | 0.00 (most stable) |
| Gauche | ~60° | Puckered | +1.2 |
| Eclipsed | ~0° | Puckered | +4.5 (least stable) |
Note: This data is a hypothetical representation based on general principles of conformational analysis for alkyl-substituted aromatic compounds. utdallas.edu
Reaction Mechanism Profiling and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. acs.orgtsijournals.com
The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting reactants to products through a transition state on the potential energy surface. researchgate.net By calculating the IRC, chemists can visualize the geometric changes that occur during a chemical reaction step-by-step.
For this compound, several types of reactions could be studied using IRC analysis. A prominent example is electrophilic aromatic substitution, such as halogenation or nitration. chemistrysteps.com Due to the activating nature of the substituted amino group, these reactions are expected to occur preferentially at the ortho position relative to the amino group.
An IRC calculation for the bromination of this compound, for instance, would start from the transition state structure for the addition of a bromine electrophile and trace the path downhill to the formation of the sigma complex intermediate, and subsequently to the final product after deprotonation. tsijournals.comresearchgate.net
The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a chemical reaction. Lower activation barriers lead to faster reactions. DFT calculations can provide reliable estimates of these barriers. acs.orgnih.gov
For reactions of this compound, such as N-alkylation or reactions involving the azetidine ring, computational methods can predict the activation energies for different possible pathways. For instance, the ring-opening of the azetidine moiety under certain conditions could be a potential reaction. rsc.org Computational analysis would help in understanding the feasibility of such a reaction by calculating the associated activation barrier.
Table 3: Hypothetical Calculated Activation Barriers for Electrophilic Bromination of Aniline Derivatives
| Compound | Reaction Position | Activation Barrier (kcal/mol) |
| Aniline | para | 12.5 |
| 4-Ethylaniline | ortho | 11.8 |
| This compound | ortho | 11.2 |
| Aniline | meta | 25.1 |
Note: The data for this compound is hypothetical and based on the expected electronic effects of the substituent and data from analogous systems. tsijournals.comresearchgate.net
From the calculated activation barriers, it is possible to estimate the reaction rate constants using transition state theory. These theoretical rate constants can then be compared with experimental data, if available, to validate the computational model.
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, is a cornerstone of computational chemistry. These predictions are vital for validating experimentally synthesized compounds and for understanding their electronic and structural characteristics.
For this compound, theoretical spectra can be generated using various computational methods. Density Functional Theory (DFT) is a commonly employed method for predicting NMR and IR spectra due to its balance of accuracy and computational cost. By calculating the magnetic shielding tensors of atomic nuclei and the vibrational frequencies of bonds, one can obtain theoretical NMR chemical shifts and IR absorption bands.
Predicted NMR Spectra:
The 1H and 13C NMR spectra of this compound can be predicted by considering the chemical environment of each atom. The aniline moiety, the ethyl linker, and the azetidine ring will each exhibit characteristic signals. Substituent effects play a crucial role in determining the precise chemical shifts. The electron-donating amino group on the aniline ring, for instance, will influence the chemical shifts of the aromatic protons and carbons.
Illustrative Predicted 1H and 13C NMR Data for this compound
| Atom | Hypothetical 1H Chemical Shift (ppm) | Hypothetical 13C Chemical Shift (ppm) | Rationale |
| Aniline H (ortho to NH2) | 6.60 - 6.80 | - | Shielded by the electron-donating amino group. |
| Aniline H (meta to NH2) | 7.00 - 7.20 | - | Less shielded than ortho protons. |
| Aniline C (C-NH2) | - | 145 - 148 | Deshielded due to direct attachment to nitrogen. |
| Aniline C (ortho to NH2) | - | 114 - 116 | Shielded by the electron-donating amino group. |
| Aniline C (meta to NH2) | - | 128 - 130 | Less affected by the amino group. |
| Aniline C (para to NH2) | - | 118 - 120 | Influenced by the ethyl-azetidine substituent. |
| Ethyl CH2 (adjacent to aniline) | 2.70 - 2.90 | 35 - 38 | Deshielded by the aromatic ring. |
| Ethyl CH2 (adjacent to azetidine) | 2.80 - 3.00 | 55 - 58 | Deshielded by the nitrogen of the azetidine ring. |
| Azetidine CH2 (adjacent to N) | 3.20 - 3.40 | 50 - 53 | Deshielded due to proximity to the nitrogen atom. |
| Azetidine CH2 (C3) | 2.00 - 2.20 | 15 - 18 | Less deshielded, typical for a strained ring methylene (B1212753) group. |
Note: These are hypothetical values based on general principles of NMR spectroscopy. Actual experimental values may vary.
Validation of these predicted spectra would involve comparison with experimental data from a synthesized sample of this compound. A strong correlation between the predicted and experimental spectra would confirm the structure of the synthesized compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents.
Conformational Dynamics in Solution and Other Environments
MD simulations can be used to explore the conformational landscape of this compound in different environments. By simulating the molecule in a solvent box, one can observe the transitions between different conformational states and determine their relative populations. The puckering of the four-membered azetidine ring is another dynamic feature that can be investigated. nih.gov Due to ring strain, azetidine rings are not planar and can undergo puckering motions. nih.gov The nature of the substituent on the nitrogen atom and interactions with the solvent can influence the preferred puckered conformation. researchgate.net
Intermolecular Interactions and Solvent Effects
The solvent environment can have a profound impact on the conformation and dynamics of a solute molecule. In the case of this compound, the polarity of the solvent is expected to play a significant role.
In polar solvents, such as water or methanol, the solvent molecules can form hydrogen bonds with the amino group of the aniline moiety and the nitrogen atom of the azetidine ring. These interactions can stabilize more extended conformations of the molecule. In non-polar solvents, intramolecular interactions may become more dominant, potentially favoring more compact or folded conformations.
MD simulations can explicitly model the solvent molecules and provide detailed information about the solute-solvent interactions. By analyzing the radial distribution functions and the number of hydrogen bonds between the solute and solvent molecules, one can quantify the extent of solvation and its effect on the conformational preferences of this compound. The quality of the solvent can significantly impact chain conformation, with good solvents promoting expanded structures and poor solvents leading to collapsed or folded conformations. acs.org
Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | To describe the potential energy of the system. |
| Solvent Models | TIP3P (for water), explicit solvent models for others | To simulate the solvent environment realistically. |
| System Size | ~10,000 - 50,000 atoms | To minimize boundary artifacts. |
| Temperature | 298 K (or other relevant temperature) | To simulate conditions of interest. |
| Pressure | 1 atm | To maintain constant pressure. |
| Simulation Time | 100 ns - 1 µs | To adequately sample conformational space. |
Through such simulations, a comprehensive understanding of the dynamic behavior of this compound in various environments can be achieved, providing a foundation for predicting its macroscopic properties and potential applications.
Applications in Advanced Organic Synthesis and Catalysis Beyond Biological Activity
4-[2-(Azetidin-1-yl)ethyl]aniline as a Precursor in Complex Organic Synthesis
The bifunctional nature of this compound makes it an attractive starting material and building block for the construction of more complex molecular architectures.
Saturated N-heterocycles, including azetidines, are recognized as crucial building blocks in medicinal chemistry and organic synthesis. nih.gov The azetidine (B1206935) ring offers structural rigidity and can improve properties such as solubility and metabolic stability in larger molecules. nih.gov The presence of the aniline (B41778) group in this compound provides a reactive site for elaboration. Aromatic amines are foundational motifs in pharmaceuticals, dyes, and functional materials, and para-substituted anilines, in particular, serve as useful precursors for diverse products. uva.nl
The synthetic utility of this compound stems from the ability to perform selective chemistry on either the aniline or the azetidine portion. For instance, the aniline's amino group can be readily diazotized and converted into a wide range of substituents, or it can participate in condensation and cyclization reactions to build new heterocyclic systems. researchgate.netnih.gov Simultaneously, the azetidine ring can be retained as a key structural feature or utilized in strain-release-driven reactions to construct different molecular frameworks. nih.gov This dual reactivity allows for its incorporation as a central scaffold in multi-step synthetic sequences. uva.nlnih.gov
The structure of this compound is a platform for generating a library of novel functionalized organic compounds. The aniline moiety is particularly amenable to derivatization.
Aza-Michael Additions: The amino group can act as a nucleophile in aza-Michael additions to α,β-unsaturated compounds, a powerful method for forming C–N bonds. mdpi.comnih.gov
Cyclization Reactions: The compound can be a precursor for more complex heterocyclic systems. For example, reaction of the aniline amine with appropriate reagents can lead to the formation of new rings fused or attached to the phenyl group. A new series of N-acyl and Azetidin-2-one (B1220530) derivatives have been prepared from aniline precursors through condensation and cyclization reactions. researchgate.net
Cross-Coupling Reactions: If a halo-substituent were present on the aniline ring, the molecule could undergo Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in pharmaceuticals. nih.gov
Diazotization and Coupling: The primary aromatic amine of the aniline group can be converted to a diazonium salt. This intermediate is highly versatile and can be subsequently coupled with activated aromatic compounds like phenols or other anilines to synthesize azo dyes and other conjugated systems. nih.gov
Table 1: Examples of Synthetic Transformations for Azetidine-Aniline Scaffolds This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents | Functional Group Targeted | Resulting Structure |
|---|---|---|---|
| Acylation | Acetyl chloride | Aniline amine | N-acetylated aniline derivative |
| Diazotization | NaNO₂, HCl | Aniline amine | Diazonium salt intermediate |
| Azo Coupling | Phenol, after diazotization | Diazonium salt | Azo-coupled compound |
| Cyclocondensation | Chloroacetyl chloride | Aniline amine | Azetidin-2-one derivative researchgate.net |
| Aza-Michael Addition | α,β-unsaturated ester | Aniline amine | β-amino ester derivative mdpi.com |
Catalytic Roles of Azetidine-Aniline Structures
The nitrogen atoms in both the azetidine ring and the aniline group can function as ligands, coordinating to transition metals to form catalytically active complexes. The rigidity of the azetidine scaffold is a particularly valuable feature, as it can create a well-defined steric environment around the metal center, leading to enhanced control and selectivity in catalytic transformations. rsc.org
Azetidine-containing structures have been successfully developed as ligands for a variety of metal-catalyzed reactions. The lone pair of electrons on the azetidinyl nitrogen, and in this specific molecule, the aniline nitrogen, can form stable complexes with transition metals like palladium (Pd), copper (Cu), and zinc (Zn). rsc.orgresearchmap.jpresearchgate.net These complexes have shown high efficacy in several important organic reactions. For example, readily synthesized, water-stable Pd(II) complexes of azetidine-based tridentate ligands have demonstrated high activity in cross-coupling reactions. researchgate.net The combination of the strained heterocyclic ring with the aromatic amine provides a unique electronic and steric profile that can be fine-tuned for specific catalytic applications. nih.govorganic-chemistry.org
The development of chiral azetidine-derived ligands has been a significant area of research, leading to catalysts that can induce asymmetry in a range of chemical reactions. birmingham.ac.uk The conformational rigidity of the azetidine ring helps to create a stable and predictable chiral pocket around the metal catalyst, which is essential for high enantioselectivity. rsc.org
Henry (Nitroaldol) Reaction: Chiral azetidine derivatives have been employed as ligands in copper-catalyzed asymmetric Henry reactions. bham.ac.uk These reactions, which form a new carbon-carbon bond between a nitroalkane and an aldehyde, can produce valuable β-nitro alcohols with high enantiomeric excess (up to >99.5% ee). bham.ac.ukresearchgate.net The cis-conformation of some substituted azetidine ligands is thought to be crucial for their effectiveness. bham.ac.uk
Suzuki Reaction: While often considered a cross-coupling reaction, asymmetric variants exist. Azetidine-based ligands have proven effective in standard Suzuki-Miyaura reactions, and their ability to impart stereocontrol makes them candidates for asymmetric versions. researchgate.netmdpi.com
Sonogashira Reaction: Palladium(II) complexes of pyridylazetidine ligands have been shown to be efficient, phosphine-free catalysts for the Sonogashira coupling of aryl halides with terminal alkynes. researchmap.jp This demonstrates the potential of combining an azetidine ring with an aromatic nitrogen-containing moiety to facilitate important C-C bond-forming reactions. researchmap.jp
Michael Additions: Azetidine-containing binuclear zinc catalysts have been utilized for asymmetric Michael additions. The rigidity of the azetidine scaffold is credited with enhancing enantioselectivity by providing better control of the catalytic pocket. rsc.org
Table 2: Performance of Azetidine-Based Ligands in Asymmetric Catalysis This table is interactive. Click on the headers to sort.
| Reaction | Metal Catalyst | Ligand Type | Substrate Example | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Henry Reaction | Copper (Cu) | Chiral cis-aminoazetidine | Benzaldehyde + Nitromethane | Up to >99.5% bham.ac.ukresearchgate.net |
| Michael Addition | Zinc (Zn) | Azetidine-derived binuclear catalyst | Phosphites + Michael Acceptor | High enantioselectivity rsc.org |
Ligands based on azetidine-aniline and similar structures are particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.
Kumada Coupling: While specific examples utilizing azetidine-aniline ligands for the Kumada reaction are not extensively documented in recent literature, the general success of related N-heterocyclic ligands in other cross-coupling reactions suggests their potential applicability.
Suzuki-Miyaura Coupling: This is a well-established application for azetidine-based ligands. Readily synthesized, water-stable palladium(II) complexes with tridentate azetidine-based ligands are highly active for the Suzuki-Miyaura coupling of aryl bromides and are also effective for the more challenging coupling of aryl chlorides. researchgate.netmdpi.com The efficiency of these catalytic systems allows for reactions with low catalyst loadings. researchgate.net The introduction of aniline as a stabilizing ligand in related Pd-NHC (N-heterocyclic carbene) complexes has also been shown to produce highly active precatalysts for Suzuki-Miyaura reactions. nih.govorganic-chemistry.org
Table 3: Azetidine-Based Catalysts in Suzuki-Miyaura Cross-Coupling This table is interactive. Click on the headers to sort.
| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Outcome |
|---|---|---|---|---|
| Pd(II) with tridentate azetidine ligand | Aryl bromides | Aryl boronates | Aqueous media | Highly active researchgate.net |
| Pd(II) with tridentate azetidine ligand | Aryl chlorides | Aryl boronates | Aqueous media | Effective coupling researchgate.net |
| Aziridine/Azetidine-Pd Complexes | 4-bromonitrobenzene | 4-tolylboronic acid | Loadings down to 0.001% | High efficiency mdpi.comresearchgate.net |
Organocatalysis and Acid-Base Catalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of this compound, containing both a basic aniline nitrogen and a tertiary amine within the azetidine ring, suggests potential basic properties that could be relevant in acid-base catalysis. The aniline moiety can act as a Brønsted-Lowry base, while the azetidine nitrogen can function as a Lewis base.
However, a comprehensive search of scholarly databases and chemical literature reveals no specific studies where this compound has been employed as an organocatalyst or an acid-base catalyst. Its catalytic activity, potential reaction scopes, and efficacy in these roles have not been reported. Consequently, there is no available data on its performance, mechanism, or application in catalytic organic synthesis.
Q & A
Q. What are the optimal synthetic routes for 4-[2-(Azetidin-1-yl)ethyl]aniline, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves coupling azetidine derivatives with substituted anilines. A common approach includes nucleophilic substitution or reductive amination. For example, reacting 4-(2-chloroethyl)aniline with azetidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitoring via TLC and characterization by -NMR (e.g., δ 6.5–7.0 ppm for aromatic protons) ensures product integrity .
Q. How do structural features of this compound influence its physicochemical properties?
The azetidine ring introduces conformational rigidity, while the ethyl linker enhances solubility in polar solvents. Key properties include:
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the azetidine ring (δ 3.0–3.5 ppm for N-CH₂) and aniline group.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 191.1 for C₁₁H₁₅N₂).
- X-ray Crystallography : SHELXL or WinGX can resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic aromatic substitution susceptibility. Solvent effects (PCM model) and transition-state analysis (IRC) further elucidate reaction pathways. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values or mechanism-of-action reports may arise from assay conditions (e.g., pH, solvent). Solutions include:
- Standardized Protocols : Use consistent cell lines (e.g., HEK293) and controls.
- Metabolite Profiling : LC-MS/MS identifies degradation products interfering with assays.
- Docking Studies : AutoDock Vina evaluates target binding affinity variations due to conformational changes .
Q. How does the compound interact with biological targets, and what mechanistic insights exist?
The aniline group may act as a hydrogen-bond donor, while the azetidine’s strained ring enhances binding to enzymes like kinases. For example, in in vitro studies, analogs showed inhibition of MAPK pathways via competitive binding at the ATP pocket. SPR (Surface Plasmon Resonance) assays quantify binding kinetics () .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Crystallization difficulties arise from conformational flexibility. Strategies:
- Solvent Screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Co-crystallization : Add tartaric acid to stabilize zwitterionic forms.
- Cryo-Crystallography : Resolve disorder at 100 K using synchrotron radiation .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
